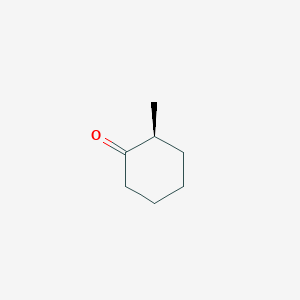

(2S)-2-methylcyclohexan-1-one

説明

(2S)-2-methylcyclohexan-1-one is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a cyclohexanone derivative, where a methyl group is attached to the second carbon in the S-configuration. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and fragrance industries.

準備方法

Synthetic Routes and Reaction Conditions: (2S)-2-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-methylcyclohex-2-en-1-one using a chiral catalyst. This method ensures the selective formation of the (2S)-enantiomer. Another method involves the enantioselective reduction of 2-methylcyclohexanone using chiral reducing agents.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, is crucial to achieve high enantioselectivity. The reaction conditions typically include moderate temperatures and pressures to optimize yield and selectivity.

化学反応の分析

Types of Reactions: (2S)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylcyclohexane-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-methylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation: 2-methylcyclohexane-1,2-dione

Reduction: 2-methylcyclohexanol

Substitution: Products vary based on the nucleophile used

科学的研究の応用

(2S)-2-methylcyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantioselective properties make it valuable in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: The compound is used in the fragrance industry due to its pleasant odor. It is also used as an intermediate in the production of various chemicals.

作用機序

The mechanism of action of (2S)-2-methylcyclohexan-1-one depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction. Its molecular targets and pathways vary based on the reactions it undergoes. For example, in reduction reactions, it interacts with reducing agents to form alcohols, while in oxidation reactions, it forms diketones.

類似化合物との比較

(2R)-2-methylcyclohexan-1-one: The enantiomer of (2S)-2-methylcyclohexan-1-one, differing in the configuration at the second carbon.

Cyclohexanone: The parent compound without the methyl group.

2-methylcyclohexanol: The reduced form of 2-methylcyclohexan-1-one.

Uniqueness: this compound is unique due to its chiral nature and the specific configuration of the methyl group. This configuration imparts distinct chemical and physical properties, making it valuable in enantioselective synthesis and applications requiring specific stereochemistry.

生物活性

(2S)-2-methylcyclohexan-1-one, with the molecular formula C7H12O, is a chiral compound that has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and pharmaceuticals. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Overview

This compound is characterized by its unique chiral structure, which plays a crucial role in its biological activity. The compound can be synthesized through several methods, including:

- Asymmetric Hydrogenation : Involves the hydrogenation of 2-methylcyclohex-2-en-1-one using chiral catalysts to selectively produce the (2S)-enantiomer.

- Enantioselective Reduction : Utilizes chiral reducing agents to convert 2-methylcyclohexanone into this compound.

These synthetic routes are critical for producing the compound with high enantioselectivity, which is essential for its biological applications.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Asymmetric Hydrogenation | Hydrogenation of 2-methylcyclohex-2-en-1-one using chiral catalysts |

| Enantioselective Reduction | Reduction of 2-methylcyclohexanone with chiral reducing agents |

The biological activity of this compound is largely attributed to its role as a precursor in the synthesis of bioactive molecules. Its chiral nature allows it to interact selectively with biological targets, influencing various biochemical pathways. The compound has been studied for its potential effects on:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents.

- Pharmacological Applications : It serves as a building block in the synthesis of pharmaceuticals, particularly in creating chiral drugs that require specific stereochemistry for efficacy.

Case Studies and Research Findings

Recent research has focused on the biological implications of this compound. Notable findings include:

- Antimicrobial Studies : A study demonstrated that this compound showed significant inhibitory effects against various bacterial strains, suggesting its potential as a natural antimicrobial agent .

- Pharmaceutical Development : Research highlighted the compound's utility in synthesizing novel drug candidates with enhanced efficacy and reduced side effects due to its chiral properties .

- Toxicity Assessments : Toxicity studies indicate that while this compound has promising biological activities, it may pose risks to lung and kidney health at higher concentrations .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Significant inhibitory effects against bacterial strains |

| Pharmaceutical | Useful in synthesizing novel drug candidates |

| Toxicity | Potential adverse effects on lungs and kidneys at high concentrations |

特性

IUPAC Name |

(2S)-2-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSAPCRASZRSKS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427591 | |

| Record name | (2S)-2-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22554-27-4 | |

| Record name | (2S)-2-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。